
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including piperidyl, hydroxyphenyl, and malonate moieties, which contribute to its diverse chemical reactivity and potential utility in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate typically involves multi-step organic reactions. The process begins with the preparation of the piperidyl and hydroxyphenyl intermediates, followed by their coupling with the malonate ester. Key steps include:
Preparation of 2-(2,2,6,6-tetramethylpiperidyl)ethyl bromide: This intermediate is synthesized by reacting 2,2,6,6-tetramethylpiperidine with ethyl bromide under basic conditions.
Synthesis of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde: This compound is prepared through the alkylation of 4-hydroxybenzaldehyde with tert-butyl bromide in the presence of a strong base.
Coupling Reaction: The final step involves the reaction of the prepared intermediates with diethyl malonate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the malonate moiety can be reduced to alcohols.
Substitution: The piperidyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidyl derivatives.
Aplicaciones Científicas De Investigación
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the piperidyl groups may interact with biological receptors, modulating their activity. The malonate moiety can participate in metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
Uniqueness
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate is unique due to its combination of piperidyl, hydroxyphenyl, and malonate groups, which confer distinct chemical reactivity and potential applications. Its structural complexity and multifunctionality distinguish it from other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
75568-92-2 |
|---|---|
Fórmula molecular |
C44H82N2O5 |
Peso molecular |
719.1 g/mol |
Nombre IUPAC |
bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] 2-[2-[(2,4-ditert-butyl-3-hydroxycyclohexyl)methyl]butyl]propanedioate |
InChI |
InChI=1S/C44H82N2O5/c1-16-31(29-32-19-20-34(39(2,3)4)36(47)35(32)40(5,6)7)30-33(37(48)50-27-25-45-41(8,9)21-17-22-42(45,10)11)38(49)51-28-26-46-43(12,13)23-18-24-44(46,14)15/h31-36,47H,16-30H2,1-15H3 |
Clave InChI |
HPTXAXJTAVWUIC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1CCC(C(C1C(C)(C)C)O)C(C)(C)C)CC(C(=O)OCCN2C(CCCC2(C)C)(C)C)C(=O)OCCN3C(CCCC3(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


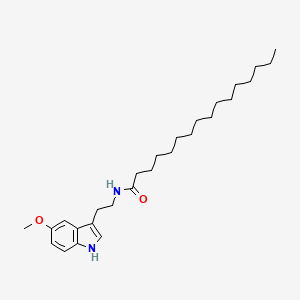
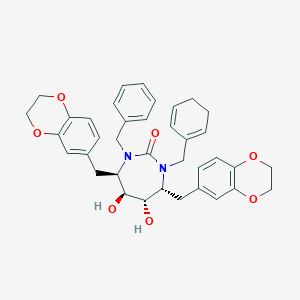
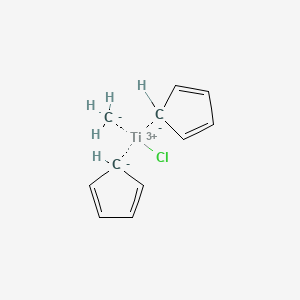
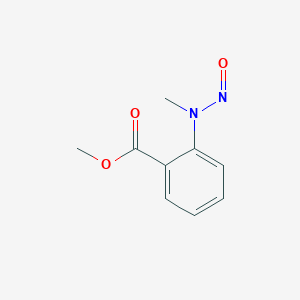
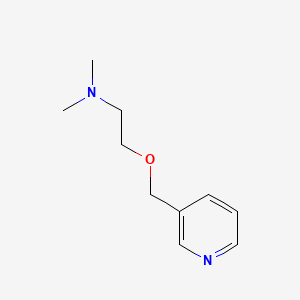
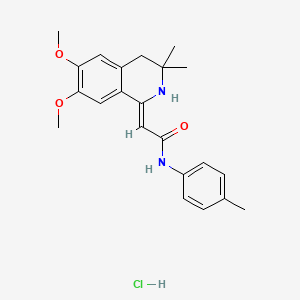

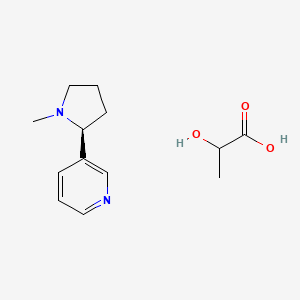
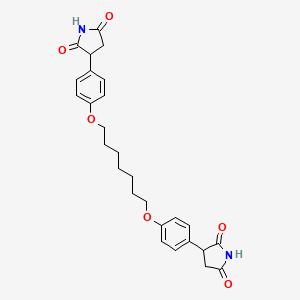
![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
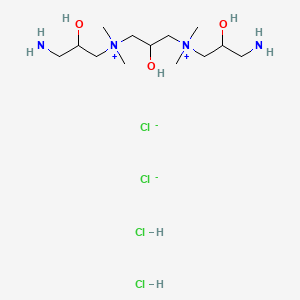
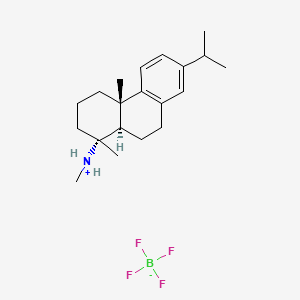
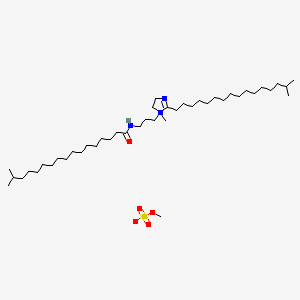
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
